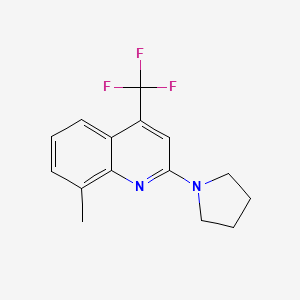
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTIQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it an ideal candidate for use in laboratory experiments. In
作用机制
The mechanism of action of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
实验室实验的优点和局限性
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, and it has a variety of biochemical and physiological effects that make it an ideal candidate for use in research. However, there are also limitations to the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there may be potential side effects associated with the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, which need to be further studied.
未来方向
There are many future directions for research on 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline. One area of research could be to further explore its mechanism of action, and how it interacts with other neurotransmitters and enzymes in the brain. Another area of research could be to explore its potential as a treatment for a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, more research could be done to explore the potential side effects of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, and how these can be minimized. Overall, 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is a promising compound that has the potential to be used in a variety of scientific research applications, and further research is needed to fully understand its potential.
合成方法
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form a heterocyclic ring. The Friedländer synthesis involves the condensation of an aromatic amine with an aldehyde or ketone, followed by cyclization to form a quinoline ring. Both of these methods have been used to synthesize 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, with varying degrees of success.
科学研究应用
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
属性
IUPAC Name |
8-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10-5-4-6-11-12(15(16,17)18)9-13(19-14(10)11)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKZUIQAAJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

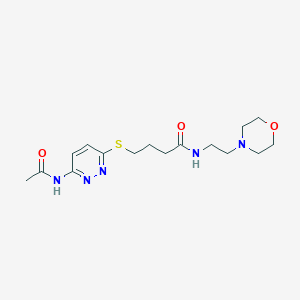
![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)
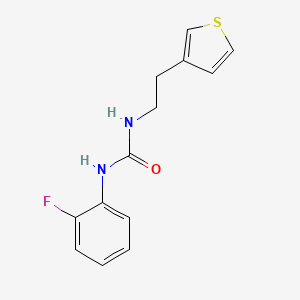
![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

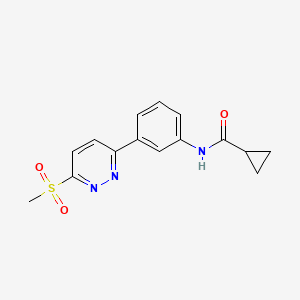
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
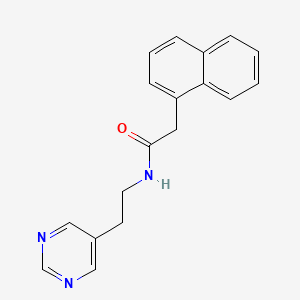
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)
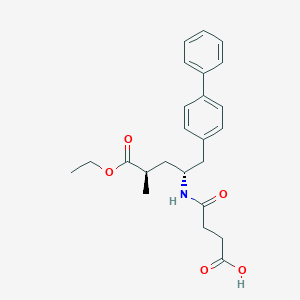
![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)